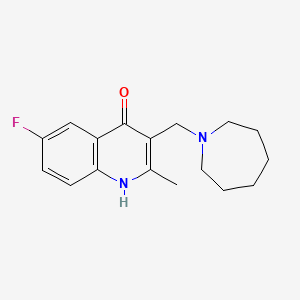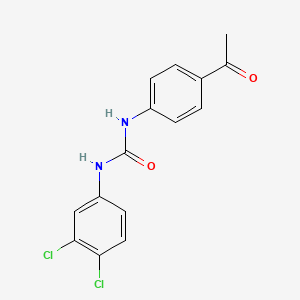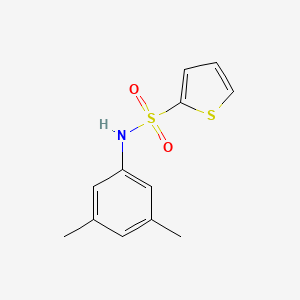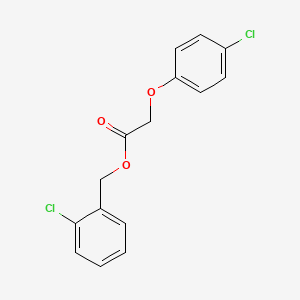
3-(1-azepanylmethyl)-6-fluoro-2-methyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinolinol derivatives, such as 3-(1-Azepanylmethyl)-6-fluoro-2-methyl-4-quinolinol, typically involves complex organic synthesis techniques, including diastereomeric separation, cyclization, and functional group transformations. A notable synthesis approach involves starting from optically active precursors and employing diastereomeric separation to achieve the desired chirality and structural features (Morita et al., 1994). Additionally, tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, a related structural class, can be synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes, showcasing the versatility in the synthetic routes for such compounds (Porashar et al., 2022).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is characterized by the presence of a quinoline core, a nitrogen-containing heterocycle that imparts unique chemical properties to the molecule. X-ray crystallography and theoretical calculations are commonly used to determine the precise configuration and conformation of these compounds, which are crucial for their biological activity and chemical reactivity (Vandurm et al., 2009). The analysis often reveals coplanar arrangements and specific binding modes that are important for their function as biological inhibitors.
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions, including halogenation, cyclization, and derivatization, to form new compounds with potential pharmacological activities. For instance, the reactivity of 3-bromomethyl derivatives in the presence of carboxylic acids under specific conditions can lead to the formation of fluorescent esters, highlighting the compound's utility in analytical chemistry (Yamaguchi et al., 1985).
Physical Properties Analysis
The physical properties of 3-(1-Azepanylmethyl)-6-fluoro-2-methyl-4-quinolinol, such as melting points, solubility, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and chemical reactions. Studies on related compounds show how modifications in the quinoline ring, such as methylation, can significantly affect these physical properties, offering insights into the design of compounds with desirable characteristics (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are crucial for the application of quinolinol derivatives in medicinal chemistry. The introduction of specific functional groups, such as fluoro or methyl groups, can enhance the compound's antibacterial activity and selectivity towards biological targets. For example, the synthesis and evaluation of substituted quinoline carboxylic acids have demonstrated enhanced antibacterial activity against Gram-positive bacteria, highlighting the importance of chemical modifications in optimizing biological activity (Miyamoto et al., 1995).
Eigenschaften
IUPAC Name |
3-(azepan-1-ylmethyl)-6-fluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c1-12-15(11-20-8-4-2-3-5-9-20)17(21)14-10-13(18)6-7-16(14)19-12/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPPOPSNALHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylmethyl)-6-fluoro-2-methyl-1H-quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-difluorophenoxy)acetyl]-3-(2,3-dimethoxyphenyl)pyrrolidine](/img/structure/B5673859.png)
![N-[2-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5673864.png)
![3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5673885.png)

![5-{2-[2-(3-methoxyphenyl)ethyl]phenyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5673893.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5673898.png)
![methyl {1-methyl-2-oxo-2-[3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undec-9-yl]ethyl}carbamate](/img/structure/B5673900.png)
![10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5673902.png)
![9-{[2-(methylthio)pyridin-3-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5673906.png)
![2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5673918.png)
![6-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B5673919.png)
![4-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5673929.png)

